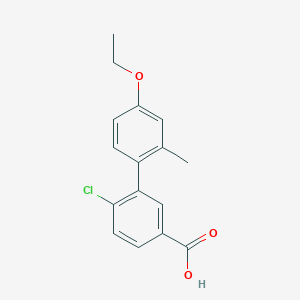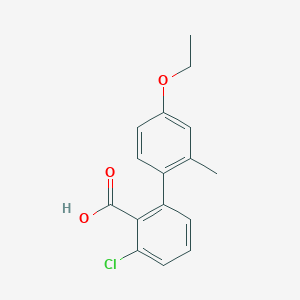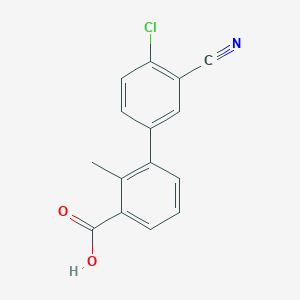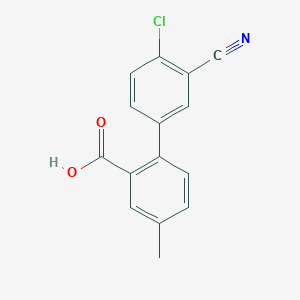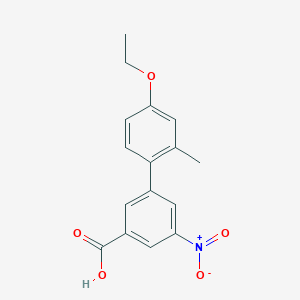
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid (4-CMCPA) is a synthetic aromatic compound that has been used in recent scientific studies for its potential therapeutic and laboratory applications. 4-CMCPA is a derivative of benzene and is composed of a phenyl ring with a methyl group, a chlorine atom, and a cyanide group. 4-CMCPA has been found to exhibit various biological activities, such as being an inhibitor of the enzyme acetylcholinesterase (AChE). This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-CMCPA.
Applications De Recherche Scientifique
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been used as an inhibitor of AChE, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been studied for its potential use as an insecticide, as it has been found to be toxic to certain species of insects.
Mécanisme D'action
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% is believed to act as an inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have various biochemical and physiological effects. In animal studies, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to improve cognitive performance, reduce anxiety, and reduce inflammation. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have antioxidant properties and to reduce the levels of certain pro-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its ability to inhibit AChE, which can be used to study the effects of increased acetylcholine levels on various physiological processes. However, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been found to be toxic to certain species of insects, which may limit its use in laboratory experiments.
Orientations Futures
The potential therapeutic applications of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% are still being studied. Future research should focus on the effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on various neurological and inflammatory disorders, as well as its potential use as an insecticide. Additionally, further research should be conducted to determine the long-term effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on cognitive function and memory. Finally, future studies should investigate the mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in order to better understand how it works and to identify potential side effects.
Méthodes De Synthèse
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% can be synthesized from 4-chloro-3-cyanophenol and methyl benzoate. The reaction is catalyzed by an acid such as sulfuric acid at a temperature of 80-100°C. The reaction yields 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% as a white solid product.
Propriétés
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-11(15(18)19)2-4-13(9)10-3-5-14(16)12(7-10)8-17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYZWCCKAXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690760 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-83-0 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



